molecular formula C22H31N5O B11008172 N-(1-benzylpiperidin-4-yl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide

N-(1-benzylpiperidin-4-yl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide

Cat. No.: B11008172
M. Wt: 381.5 g/mol
InChI Key: DBGURXLVUVITER-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group and a butanamide chain linked to a dimethylpyrimidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Butanamide Chain: The butanamide chain is introduced through an amide coupling reaction using a suitable carboxylic acid derivative and an amine.

    Introduction of the Dimethylpyrimidinyl Group: The final step involves the attachment of the dimethylpyrimidinyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl or pyrimidinyl groups.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)-4-aminobutanamide: Similar structure but lacks the dimethylpyrimidinyl group.

    N-(1-benzylpiperidin-4-yl)-4-(pyrimidin-2-yl)amino)butanamide: Similar structure but with a different substitution pattern on the pyrimidinyl group.

Uniqueness

N-(1-benzylpiperidin-4-yl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide is unique due to the presence of both the benzylpiperidine and dimethylpyrimidinyl moieties, which confer distinct chemical and biological properties

Biological Activity

N-(1-benzylpiperidin-4-yl)-4-((4,6-dimethylpyrimidin-2-yl)amino)butanamide is a compound of interest due to its potential biological activities, particularly in the context of neurological diseases and inflammatory responses. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Name: this compound
  • Molecular Formula: C17_{17}H24_{24}N4_{4}
  • Molecular Weight: 288.40 g/mol

Inhibition of Cytokines

Recent studies have demonstrated that derivatives of the compound exhibit significant inhibitory effects on pro-inflammatory cytokines such as IL-1β and IL-6. For instance, a study reported that specific compounds with similar structural motifs showed potent inhibition of mRNA expression levels for these cytokines in vitro, leading to decreased inflammatory responses in vivo without hepatotoxicity .

Table 1: Inhibitory Effects on Cytokine mRNA Expression

CompoundIL-1β Expression (Relative Units)IL-6 Expression (Relative Units)
5d4.67.5
5f7.29.0
4d5.35.3

The mechanism by which these compounds exert their biological effects appears to involve modulation of inflammatory pathways. The compounds act by inhibiting the activation of NF-kB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory cytokines .

Neuroprotective Effects

In addition to anti-inflammatory properties, the compound has been investigated for its neuroprotective effects. It has been suggested that it may act as a muscarinic receptor antagonist, which could be beneficial in treating neurological disorders such as Alzheimer's disease .

Study on Anti-inflammatory Activity

A study conducted on benzoxazole derivatives containing similar moieties found that two specific compounds significantly reduced levels of TNF-α alongside IL-1β and IL-6 in an LPS-induced inflammation model. These findings highlight the potential therapeutic applications of such compounds in inflammatory diseases .

Neuroprotective Study

Another study explored the neuroprotective potential of related compounds against acetylcholinesterase (AChE) inhibition, suggesting that these piperidine derivatives might offer protective benefits in neurodegenerative conditions .

Properties

Molecular Formula

C22H31N5O

Molecular Weight

381.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]butanamide

InChI

InChI=1S/C22H31N5O/c1-17-15-18(2)25-22(24-17)23-12-6-9-21(28)26-20-10-13-27(14-11-20)16-19-7-4-3-5-8-19/h3-5,7-8,15,20H,6,9-14,16H2,1-2H3,(H,26,28)(H,23,24,25)

InChI Key

DBGURXLVUVITER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)NC2CCN(CC2)CC3=CC=CC=C3)C

Origin of Product

United States

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